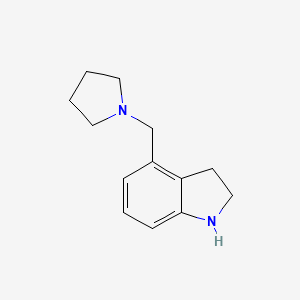4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole
CAS No.: 1355004-73-7
Cat. No.: VC12020303
Molecular Formula: C13H18N2
Molecular Weight: 202.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1355004-73-7 |
|---|---|
| Molecular Formula | C13H18N2 |
| Molecular Weight | 202.30 g/mol |
| IUPAC Name | 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole |
| Standard InChI | InChI=1S/C13H18N2/c1-2-9-15(8-1)10-11-4-3-5-13-12(11)6-7-14-13/h3-5,14H,1-2,6-10H2 |
| Standard InChI Key | QCEYXASRSSAPAH-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC2=C3CCNC3=CC=C2 |
| Canonical SMILES | C1CCN(C1)CC2=C3CCNC3=CC=C2 |
Introduction
Structural Characteristics and Molecular Design
The compound’s core structure derives from 2,3-dihydro-1H-indole, a bicyclic system where the benzene ring is partially saturated at the 2- and 3-positions. This saturation reduces aromaticity, potentially enhancing solubility and altering electronic properties compared to fully aromatic indoles. The pyrrolidin-1-ylmethyl substituent at the 4-position introduces a tertiary amine, which may participate in hydrogen bonding or electrostatic interactions with biological targets.
Key structural features include:
-
Molecular formula: (calculated molecular weight: 202.30 g/mol).
-
Stereochemistry: The pyrrolidine ring introduces a chiral center at the nitrogen-attached carbon, though racemic mixtures are common in synthetic preparations .
-
Conformational flexibility: The methylene bridge between the indole and pyrrolidine allows rotational freedom, enabling adaptation to target binding pockets .
Comparative analysis with structurally related compounds, such as 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole (from Patent US20080319205A1), suggests that substitution patterns significantly influence physicochemical properties and bioactivity .
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<1 mg/mL at 25°C).
-
Stability: Stable under ambient conditions but susceptible to oxidation at the indole’s 2,3-dihydro positions. Storage under inert atmosphere (N2) is recommended .
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 1.80–1.85 (m, 4H, pyrrolidine CH2), 2.60–2.70 (m, 4H, pyrrolidine N-CH2), 2.90–3.00 (m, 2H, dihydroindole CH2), 3.50–3.60 (m, 2H, dihydroindole CH2), 3.75 (s, 2H, N-CH2-indole), 6.95–7.10 (m, 3H, aromatic H) .
Biological Activity and Mechanistic Insights
While direct pharmacological data for 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole are unavailable, analogs exhibit diverse activities:
-
Serotonin receptor modulation: Indole derivatives with pyrrolidine substituents show affinity for 5-HT1D and 5-HT2 receptors, implicated in migraine therapy .
-
Enzyme inhibition: Pyrrolidine-containing indoles inhibit monoamine oxidase (MAO) and phosphodiesterase enzymes, suggesting potential antidepressant or anti-inflammatory applications .
Hypothesized mechanism: The tertiary amine in the pyrrolidine ring may protonate under physiological conditions, facilitating interactions with aspartate residues in target proteins .
Applications in Drug Discovery
Lead Compound Optimization
The compound’s balance of rigidity (dihydroindole) and flexibility (pyrrolidinylmethyl) makes it a versatile scaffold for structure-activity relationship (SAR) studies. For example:
-
Electron-withdrawing substituents (e.g., halogens) on the indole ring could enhance metabolic stability .
-
Stereochemical refinement at the pyrrolidine nitrogen may improve target selectivity .
Case Study: Analogous Development Candidates
The patent US20080319205A1 describes 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole (“BIP”), a key intermediate in eletriptan synthesis . This highlights the therapeutic relevance of pyrrolidine-substituted indoles in neurology.
Challenges and Future Directions
-
Stereochemical control: Developing asymmetric synthesis methods to access enantiopure forms.
-
In vivo profiling: Assessing pharmacokinetics (e.g., bioavailability, half-life) and toxicity in animal models.
-
Target identification: High-throughput screening to map biological targets and off-target effects.
Comparative data for select indole derivatives:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume